molecular formula C10H13N3OS B14909791 N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine

N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B14909791
M. Wt: 223.30 g/mol
InChI Key: RWVKXUXSUBJLII-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a research compound belonging to the thienopyrimidine class, which is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases. This compound is of significant interest in early-stage antibacterial discovery, particularly for targeting Mycobacterium tuberculosis . Thieno[3,2-d]pyrimidin-4-amines have been identified as potent inhibitors of cytochrome bd oxidase (Cyt-bd), a key enzyme in the oxidative phosphorylation pathway of mycobacteria. This mechanism is especially valuable for developing bactericidal drug combinations, as Cyt-bd inhibitors can synergize with other respiratory inhibitors, like QcrB inhibitor Q203, to effectively deplete bacterial ATP levels and overcome antibiotic tolerance. The 2-ethoxyethyl side chain is a characteristic substituent explored in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties. The primary research value of this compound lies in its utility as a chemical probe to interrogate the function of the mycobacterial Cyt-bd under various physiological conditions. It enables researchers to study bacterial energy metabolism, investigate mechanisms of drug resistance, and develop novel therapeutic strategies against replicating and non-replicating mycobacteria. This makes it a critical tool for academic and pharmaceutical research focused on tackling the public health crisis of drug-resistant tuberculosis. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C10H13N3OS/c1-2-14-5-4-11-10-9-8(3-6-15-9)12-7-13-10/h3,6-7H,2,4-5H2,1H3,(H,11,12,13)

InChI Key

RWVKXUXSUBJLII-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=NC=NC2=C1SC=C2

Origin of Product

United States

Preparation Methods

Chloride Displacement with 2-Ethoxyethylamine

The most direct route involves substituting a chlorine atom at the C4 position of 4-chlorothieno[3,2-d]pyrimidine with 2-ethoxyethylamine. This method is widely reported due to its simplicity and scalability.

Procedure :

  • Substrate Preparation : 4-Chlorothieno[3,2-d]pyrimidine is synthesized via chlorination of thieno[3,2-d]pyrimidin-4(3H)-one using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).
  • Reaction : The chloride intermediate reacts with 2-ethoxyethylamine in anhydrous toluene or tetrahydrofuran (THF) under reflux (80–100°C) for 6–12 hours.
  • Workup : The product is isolated via aqueous extraction and purified by column chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield 65–78%
Solvent Toluene/THF
Temperature 80–100°C
Catalyst None/AlCl₃ (for activated SNAr)

Microwave-Assisted Synthesis

Accelerated Cyclocondensation and Substitution

Microwave irradiation reduces reaction times and improves yields by enhancing reaction kinetics. This method is ideal for generating libraries of derivatives.

Procedure :

  • Cyclocondensation : 2-Aminothiophene-3-carbonitrile reacts with ethyl cyanoacetate and sulfur (S₈) in formamide under microwave conditions (160°C, 400 W) to form the thieno[3,2-d]pyrimidine core.
  • Alkylation : The intermediate 4-aminothieno[3,2-d]pyrimidine is alkylated with 2-ethoxyethyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base.

Key Data :

Parameter Value Source
Reaction Time 20–60 minutes
Yield 72–86%
Solvent Formamide/Acetonitrile

Cyclocondensation of 2-Aminothiophene Derivatives

Gewald Reaction Followed by Ring Closure

This two-step approach constructs the thienopyrimidine ring and introduces the ethoxyethyl side chain simultaneously.

Procedure :

  • Gewald Reaction : 2-Cyanoacetamide reacts with a ketone (e.g., acetone) and sulfur in ethanol to form 2-aminothiophene-3-carboxamide.
  • Cyclocondensation : The aminothiophene reacts with triethyl orthoformate and 2-ethoxyethylamine in acetic acid to form the pyrimidine ring.

Key Data :

Parameter Value Source
Yield (Step 1) 68–75%
Yield (Step 2) 80–87%
Solvent Ethanol/Acetic Acid

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method introduces the ethoxyethyl group via C–N bond formation using palladium catalysts.

Procedure :

  • Substrate : 4-Bromothieno[3,2-d]pyrimidine is prepared via bromination of the parent compound.
  • Coupling : The bromide reacts with 2-ethoxyethylamine using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C.

Key Data :

Parameter Value Source
Yield 55–67%
Catalyst Loading 2.5–5 mol% Pd
Solvent Toluene

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

This method enables high-throughput synthesis but is less common due to complexity.

Procedure :

  • Immobilization : 4-Chlorothieno[3,2-d]pyrimidine is attached to a Wang resin via a linker.
  • Amination : The resin-bound intermediate reacts with 2-ethoxyethylamine in dimethyl sulfoxide (DMSO) at 50°C.
  • Cleavage : The product is released from the resin using trifluoroacetic acid (TFA).

Key Data :

Parameter Value Source
Yield 45–52%
Purity >90% (HPLC)

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
SNAr Scalable, simple Long reaction times 65–78%
Microwave-Assisted Rapid, high yields Specialized equipment needed 72–86%
Cyclocondensation One-pot synthesis Multi-step purification 68–87%
Cross-Coupling Versatile for diverse amines Expensive catalysts 55–67%
Solid-Phase High-throughput compatibility Low overall yield 45–52%

Optimization Strategies

Solvent and Catalyst Screening

  • PEG-400 as Green Solvent : Polyethylene glycol (PEG-400) improves reaction efficiency and reduces environmental impact.
  • AlCl₃ Activation : Aluminum chloride enhances electrophilicity at C4, reducing reaction times by 30%.

Temperature Control

  • Low-Temperature Amination : Conducting SNAr at 0–5°C minimizes side reactions (e.g., hydrolysis), improving purity.

Applications and Derivatives

N-(2-Ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine serves as a precursor for kinase inhibitors and anticancer agents. Modifications at the C2 and C6 positions further enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring .

Scientific Research Applications

N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a synthetic organic compound belonging to the thieno[3,2-d]pyrimidine family, which has a thieno ring fused with a pyrimidine structure. It is characterized by an ethoxyethyl substituent at the nitrogen atom of the pyrimidine. This structural framework is known for its potential biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications

This compound is being explored for its potential uses in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent. Its structure allows it to interact with biological systems, making it a candidate for pharmacological exploration and drug development.

Anticancer Agent

Thieno[3,2-d]pyrimidine derivatives, including this compound, have demonstrated activity against various cancer cell lines. The compound may also inhibit key inflammatory mediators such as cyclooxygenase enzymes. One study showed that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, an attractive drug target in Mycobacterium tuberculosis . Another study synthesized novel thieno[2,3-d]pyrimidine derivatives and evaluated their biological ability to inhibit triple-negative breast cancer cells .

Anti-inflammatory Drug

This compound shows potential as an anti-inflammatory drug. The unique structural attributes of this compound allow it to interact effectively with biological systems, making it a candidate for further pharmacological exploration. Initial findings suggest that this compound may inhibit key enzymes involved in inflammatory responses and cancer progression, warranting further investigation into its mechanism of action.

Further Research

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacterium.

Comparison with Similar Compounds

Structural Analogues with Aromatic/Substituted Aryl Groups

Compound Name Substituent(s) Biological Target(s) Key Findings Reference IDs
N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines Aryl groups (e.g., 4-methoxyphenyl) CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, CLK1 kinases Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives (e.g., 126a–j) showed potent inhibition of CK1 and CLK1 kinases, with IC50 values in the nanomolar range .
N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine 3-Chloro-4-((3-fluorobenzyl)oxy)phenyl EGFR, VEGFR-2 Demonstrated dual inhibition of EGFR and VEGFR-2, with IC50 values <100 nM, highlighting the role of halogenated aromatic groups in enhancing target affinity .
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine 4-(tert-butyl)phenethyl Mycobacterium tuberculosis Cyt-bd oxidase Exhibited ATP IC50 values of 6–18 μM against mycobacterial strains, suggesting bulky hydrophobic groups improve activity against bacterial targets .

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl-substituted analogues (e.g., 4-methoxyphenyl) show higher kinase selectivity, while alkyl chains (e.g., tert-butyl phenethyl) enhance antimicrobial activity. The 2-ethoxyethyl group in the target compound may balance solubility and cellular uptake.
  • Halogenation : Chloro- and fluoro-substituted aryl groups (e.g., 3-chloro-4-fluorobenzyl) improve potency against tyrosine kinases like EGFR .

Analogues with Heterocyclic Modifications

Compound Name Structural Modification Biological Target(s) Key Findings Reference IDs
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines Pyrido ring fusion CK1, CLK1 kinases Pyrido analogues (126a–j) outperformed benzo-fused derivatives in kinase inhibition, indicating that ring fusion topology critically impacts target engagement .
6-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine (6h) 3,4,5-Trimethoxyphenyl Microtubules, EGFR Demonstrated dual inhibition of microtubule polymerization and EGFR (IC50 = 0.8 μM), with methoxy groups enhancing solubility and tubulin binding .

Key Observations :

  • Ring Fusion: Pyrido-fused thienopyrimidines exhibit superior kinase inhibition compared to benzo-fused analogues, likely due to altered electronic properties and steric interactions .
  • Methoxy Substitution : Methoxy groups improve solubility but may reduce cell permeability; the 2-ethoxyethyl group could mitigate this trade-off.

Key Observations :

  • Microwave Synthesis : Accelerates reaction kinetics and improves yields compared to traditional methods, making it advantageous for library generation .
  • Halogenated Analogues : Bromo-substituted intermediates (e.g., 6-bromo derivatives) serve as versatile precursors for further functionalization via cross-coupling reactions .

Biological Activity

N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, particularly against Mycobacterium tuberculosis and various cancer cell lines.

Thieno[3,2-d]pyrimidines are characterized by their unique heterocyclic structure, which includes a pyrimidine ring fused with a thiophene moiety. This structural configuration allows for significant interactions with biological targets. The compound this compound exhibits inhibitory activity against cytochrome bd oxidase (Cyt-bd), making it a candidate for tuberculosis treatment. Research indicates that this compound can induce ATP depletion in Mycobacterium tuberculosis strains, including resistant clinical isolates, with IC50 values ranging from 6 to 54 μM when combined with other inhibitors like Q203 .

Biological Activity Highlights

  • Antimicrobial Activity :
    • The thieno[3,2-d]pyrimidine derivatives have shown promising results against various strains of Mycobacterium tuberculosis. For instance, initial studies indicated that certain derivatives could effectively inhibit the growth of M. bovis BCG and clinical isolates, demonstrating their potential as anti-tuberculosis agents .
  • Anticancer Properties :
    • Thieno[3,2-d]pyrimidines have been explored for their anticancer activities. They have been reported to inhibit key pathways involved in cancer cell proliferation and survival. Specific derivatives have shown effectiveness against triple-negative breast cancer cells by suppressing epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
  • Anti-inflammatory Effects :
    • Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Cytotoxic Activity : Research has demonstrated that specific derivatives can significantly reduce the viability of cancer cells in vitro. For example, a study reported that a derivative exhibited cytotoxicity with an IC50 value of 0.083 μM against M. tuberculosis Erdman strain .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the aryl substitution and aliphatic chain length can enhance the potency of these compounds against mycobacterial strains .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Reference
Anti-tuberculosisM. bovis BCG6 - 54
Anti-tuberculosisM. tuberculosis Erdman0.083
AnticancerTriple-negative breast cancerNot specified
Anti-inflammatoryNot specifiedNot specified

Q & A

Q. What purification techniques are optimal for isolating polar thieno[3,2-d]pyrimidin-4-amine derivatives?

  • Recommendations :
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) resolve closely related isomers (e.g., 4a vs. 4b in FLT3 inhibitors) .
  • Flash Chromatography : Ethyl acetate/hexane (3:7) effectively separates brominated intermediates from byproducts .

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